molecular formula C11H14FN B1464600 Cyclobutyl(2-fluorophenyl)methylamine CAS No. 1250971-48-2

Cyclobutyl(2-fluorophenyl)methylamine

Cat. No. B1464600
CAS RN: 1250971-48-2
M. Wt: 179.23 g/mol
InChI Key: UDSFUCPYLJORLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Cyclobutyl(2-fluorophenyl)methylamine involves several steps. One method involves the reaction of cyclobutyl bromide with magnesium under reflux conditions. This is followed by the addition of 2-fluorobenzonitrile in tetrahydrofuran (THF) at 0°C. The mixture is then stirred and methanol and sodium borohydride are added. The reaction mixture is stirred for 16 hours at ambient temperature and then concentrated. The residue is then partitioned between chloroform and water, and the pH is adjusted to 1. The mixture is extracted with chloroform. The aqueous phase is adjusted to pH=10, and extracted with chloroform. The combined organic layers are dried, evaporated and purified by column chromatography on silica gel .


Molecular Structure Analysis

This compound is a cycloalkane, which is a type of compound that contains a ring of carbon atoms. Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .

Scientific Research Applications

Synthesis and Pharmacological Potentials

  • Novel Ketamine Derivatives : Research led by Moghimi et al. (2014) focused on developing fluoroderivatives of ketamine, highlighting a multi-step synthesis process. Their study introduced a novel ketamine derivative with potential advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests. This indicates a promising direction for the development of new anesthetics or neuroprotective agents (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

  • Antimicrobial and Antioxidant Activities : Sarac et al. (2020) synthesized a series of novel compounds featuring 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone. These compounds were found to exhibit high antioxidant activity, suggesting potential applications in managing oxidative stress-related conditions (Sarac, Orek, & Koparır, 2020).

Chemical Synthesis and Structural Analysis

  • Cyclobutenes via [2 + 2] Cycloaddition Reactions : Sheldrake, Wallace, and Wilson (2005) described a method for synthesizing functionalized cyclobutenes through enamine [2 + 2] cycloadditions. This process offers a nonphotochemical route to cyclobutenes, highlighting the versatility of cyclobutyl compounds in organic synthesis (Sheldrake, Wallace, & Wilson, 2005).

  • Structural Elucidation of Novel Compounds : The work of Sarı et al. (2004) on the synthesis and crystal structure determination of 2-{2-[3-methyl-3-(2,4,6-trimethylphenyl) cyclobutyl]-2-oxoethyl}isoindole-1,3-dione provides insight into the structural properties of cyclobutyl derivatives. Understanding the molecular structure is crucial for the development of compounds with desired pharmacological properties (Sarı, Yilmaz, Güven, Cukurovalı, & Aksoy, 2004).

Mechanism of Action

While the specific mechanism of action for Cyclobutyl(2-fluorophenyl)methylamine is not provided, it is known that it acts as a low-affinity NMDA receptor antagonist. This suggests that it may inhibit the activity of NMDA receptors, which are involved in the transmission of electrical signals in the brain.

Safety and Hazards

The safety data sheet for a similar compound, Cyclobutyl-4-fluorophenyl ketone, indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-7-2-1-4-9(11)8-13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSFUCPYLJORLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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